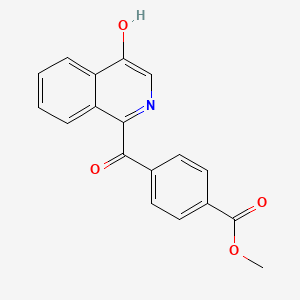
Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate is a chemical compound with the molecular formula C18H13NO4 and a molecular weight of 307.3 g/mol . It is known for its high purity and is often used in pharmaceutical testing and research . This compound features a unique structure that combines a benzoate ester with a hydroxyisoquinoline moiety, making it a valuable asset in various scientific fields.
准备方法
The synthesis of Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate typically involves the esterification of 4-(4-hydroxyisoquinoline-1-carbonyl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture under an inert atmosphere to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反应分析
Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or isoquinoline moiety, depending on the reagents and conditions used. .
The major products formed from these reactions vary based on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups.
科学研究应用
Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for techniques such as NMR, HPLC, LC-MS, and UPLC
Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of more complex molecules
作用机制
The mechanism of action of Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyisoquinoline moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, contributing to the compound’s observed biological effects .
相似化合物的比较
Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate can be compared to other similar compounds, such as:
Methyl 4-(4-hydroxyquinoline-1-carbonyl)benzoate: Similar structure but with a quinoline moiety instead of isoquinoline.
Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)phenylacetate: Similar structure but with a phenylacetate ester instead of benzoate.
This compound derivatives: Various derivatives with different substituents on the benzoate or isoquinoline moieties
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C18H13NO4 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC 名称 |
methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate |
InChI |
InChI=1S/C18H13NO4/c1-23-18(22)12-8-6-11(7-9-12)17(21)16-14-5-3-2-4-13(14)15(20)10-19-16/h2-10,20H,1H3 |
InChI 键 |
HAYYASYHSGUSLY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=NC=C(C3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


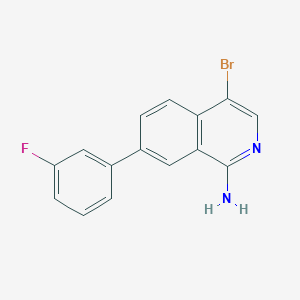
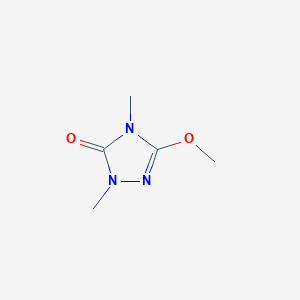
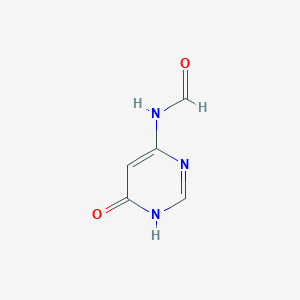
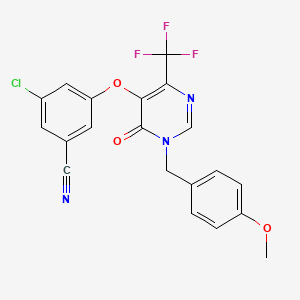

![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
![2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13098154.png)
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)

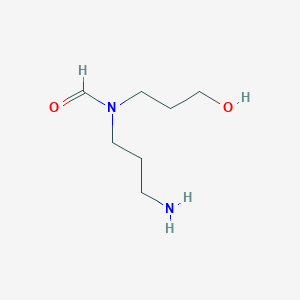
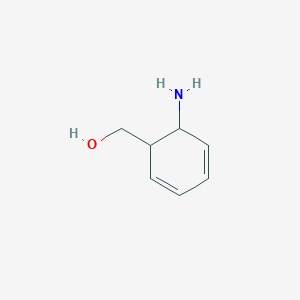
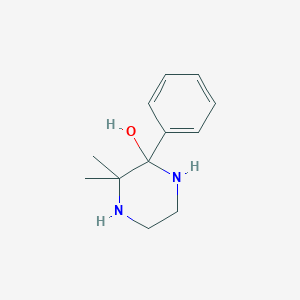
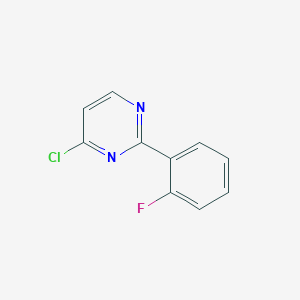
![2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine](/img/structure/B13098207.png)
